(4-((3-((tert-Butoxycarbonyl)amino)propyl)carbamoyl)phenyl)boronic acid
Description
Chemical Structure: The compound (4-((3-((tert-Butoxycarbonyl)amino)propyl)carbamoyl)phenyl)boronic acid (CAS: 2304634-43-1) features a phenylboronic acid core substituted with a carbamoyl group linked to a Boc-protected aminopropyl chain. Its molecular formula is C₁₅H₂₃BN₂O₅ (MW: 322.17) . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes .
Applications: Boronic acids are widely utilized in Suzuki-Miyaura cross-couplings, protease inhibition, and as intermediates in drug development.
Properties
Molecular Formula |
C15H23BN2O5 |
|---|---|
Molecular Weight |
322.17 g/mol |
IUPAC Name |
[4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylcarbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H23BN2O5/c1-15(2,3)23-14(20)18-10-4-9-17-13(19)11-5-7-12(8-6-11)16(21)22/h5-8,21-22H,4,9-10H2,1-3H3,(H,17,19)(H,18,20) |
InChI Key |
JNPIUQRWKGDLQS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCCNC(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-((tert-Butoxycarbonyl)amino)propyl)carbamoyl)phenyl)boronic acid typically involves multiple steps, including the protection of amine groups, coupling reactions, and boronic acid formation. One common method involves the use of tert-butoxycarbonyl (Boc) protection for the amine group, followed by coupling with a phenylboronic acid derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. This includes the use of protected amine groups and boronic acid derivatives, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-((3-((tert-Butoxycarbonyl)amino)propyl)carbamoyl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Boronic esters or acids.
Reduction: Various reduced boronic derivatives.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
(4-((3-((tert-Butoxycarbonyl)amino)propyl)carbamoyl)phenyl)boronic acid has several applications in scientific research:
Biology: Investigated for its potential in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (4-((3-((tert-Butoxycarbonyl)amino)propyl)carbamoyl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, inhibiting their activity. This interaction is crucial in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Structural Analogues and Key Differences
Physicochemical Properties
- Hydrophobicity : The Boc group in the target compound increases logP compared to analogues with polar substituents (e.g., fluorine in or methoxy in ).
- Stability : The Boc group protects the amine from degradation under basic conditions, unlike compounds with free amines (e.g., ) .
- Reactivity : The carbamoyl linker provides moderate rigidity, whereas propoxy () or ester () linkers alter conformational flexibility.
Research Findings and Data
Comparative Reactivity in Cross-Coupling Reactions
Key Insight : Electron-withdrawing groups (e.g., fluorine in ) slightly reduce coupling efficiency compared to electron-neutral Boc-protected derivatives.
Biological Activity
The compound (4-((3-((tert-Butoxycarbonyl)amino)propyl)carbamoyl)phenyl)boronic acid (CAS No. 2304634-43-1) is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Boronic acids are known for their diverse applications, including roles as proteasome inhibitors, antibacterial agents, and in various therapeutic contexts. This article provides a comprehensive overview of the biological activity of this specific compound, detailing its mechanisms of action, pharmacological properties, and relevant research findings.
Molecular Structure:
- Molecular Formula: C15H23BN2O5
- Molecular Weight: 322.17 g/mol
- CAS Number: 2304634-43-1
The structure features a boronic acid moiety, which is crucial for its biological activity, particularly in enzyme inhibition and drug design.
Anticancer Activity
Research indicates that boronic acids can act as proteasome inhibitors, which is significant in cancer treatment. The mechanism involves the inhibition of the proteasome, leading to the accumulation of pro-apoptotic factors and cell cycle arrest.
- Mechanism of Action:
Antibacterial Activity
Boronic acids have been explored for their antibacterial properties, particularly against resistant strains.
- Inhibition Studies:
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of related boronic compounds.
- Assessment Methods:
Pharmacokinetics and Toxicology
The pharmacokinetic profile of boronic acids is critical for their therapeutic application.
- Absorption and Distribution:
- Toxicity Assessment:
Case Study 1: Proteasome Inhibition in Cancer Therapy
A study focused on a series of boronic acid derivatives demonstrated that modifications at the para position significantly enhanced proteasome inhibition, leading to improved anticancer activity compared to traditional chemotherapeutics . The findings suggest that structural optimization can yield potent anticancer agents with reduced side effects.
Case Study 2: Antibacterial Efficacy Against Resistant Strains
Another investigation evaluated the antibacterial efficacy of boronic acid derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain modifications increased binding affinity to bacterial enzymes, demonstrating a promising approach for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
